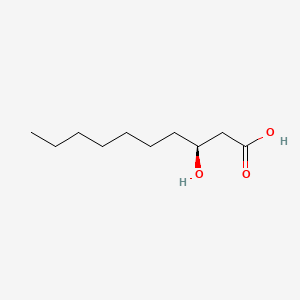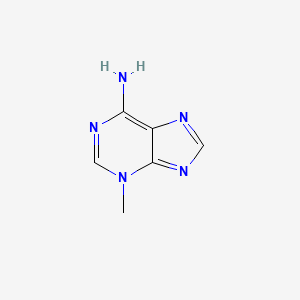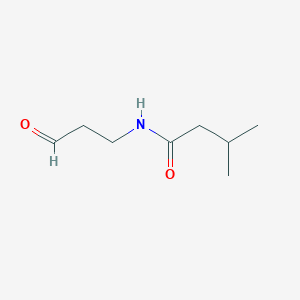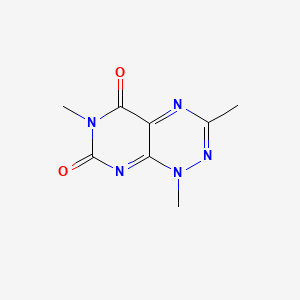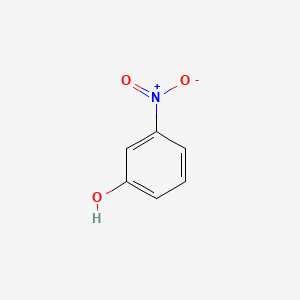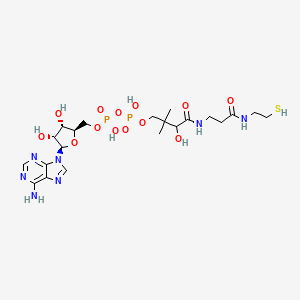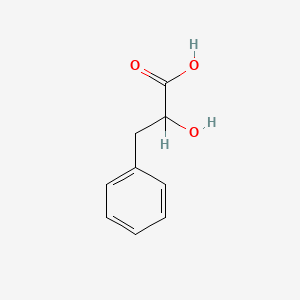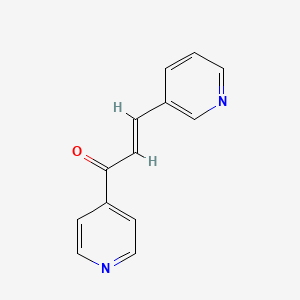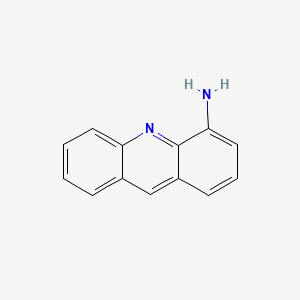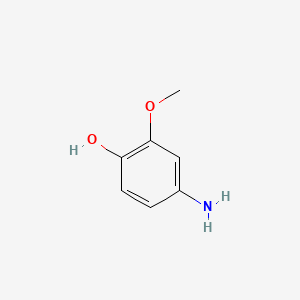
阿特拉森坦
描述
阿曲司坦是一种实验性药物,属于内皮素受体拮抗剂家族。 它是一种有效的内皮素 A 受体选择性抑制剂,在治疗多种疾病方面显示出潜力,包括癌症和肾脏疾病 . 阿曲司坦已被研究用于治疗非小细胞肺癌、糖尿病性肾病和 IgA 肾病 .
科学研究应用
阿曲司坦在科学研究中具有广泛的应用:
化学: 阿曲司坦被用作模型化合物来研究内皮素受体拮抗剂的行为。
生物学: 它用于研究内皮素受体在各种生物过程中的作用。
作用机制
阿曲司坦通过选择性抑制内皮素 A 受体发挥其作用。该受体参与各种生理过程,包括血管收缩、细胞增殖和炎症。 通过阻断内皮素 A 受体,阿曲司坦可降低蛋白尿、炎症和纤维化,从而保护肾功能 . 所涉及的分子靶点和通路包括内皮素信号通路和相关的下游效应 .
生化分析
Biochemical Properties
Atrasentan interacts primarily with the endothelin A receptor, a G-protein-coupled receptor that mediates the effects of endothelin-1, a potent vasoconstrictor. By binding to the endothelin A receptor, atrasentan inhibits the downstream signaling pathways that lead to vasoconstriction, cell proliferation, and inflammation. This interaction reduces proteinuria and preserves kidney function in patients with diabetic kidney disease .
Cellular Effects
Atrasentan has significant effects on various cell types, particularly those involved in the kidney and cardiovascular systems. In mesangial cells, atrasentan reduces cell activation and proliferation, which are key factors in the progression of kidney diseases. It also decreases inflammation and fibrosis in kidney tissues. Additionally, atrasentan influences cell signaling pathways, such as the endothelin-1 signaling pathway, leading to reduced proteinuria and improved kidney function .
Molecular Mechanism
The molecular mechanism of atrasentan involves its selective binding to the endothelin A receptor. This binding prevents endothelin-1 from activating the receptor, thereby inhibiting the associated signaling pathways. Atrasentan’s inhibition of the endothelin A receptor reduces the expression of pro-inflammatory cytokines and fibrotic markers, leading to decreased inflammation and fibrosis in kidney tissues. Furthermore, atrasentan’s effects on gene expression contribute to its therapeutic benefits in kidney disease .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of atrasentan have been observed to change over time. Studies have shown that atrasentan maintains its stability and efficacy over extended periods. Long-term treatment with atrasentan leads to sustained reductions in proteinuria and preservation of kidney function. Additionally, atrasentan’s pharmacokinetic profile indicates consistent and predictable absorption, distribution, and elimination, which supports its long-term use in clinical settings .
Dosage Effects in Animal Models
In animal models, the effects of atrasentan vary with different dosages. Lower doses of atrasentan have been shown to reduce proteinuria and improve kidney function without significant adverse effects. Higher doses may lead to increased risk of side effects, such as edema and weight gain. The therapeutic window for atrasentan is therefore critical to achieving optimal benefits while minimizing potential toxic effects .
Metabolic Pathways
Atrasentan is metabolized primarily in the liver, where it undergoes biotransformation by cytochrome P450 enzymes. The metabolites of atrasentan are then excreted through the kidneys. The interaction of atrasentan with these metabolic pathways ensures its effective clearance from the body, thereby maintaining its therapeutic levels. Additionally, atrasentan’s effects on metabolic flux and metabolite levels contribute to its overall efficacy in treating kidney diseases .
Transport and Distribution
Atrasentan is transported and distributed within cells and tissues through specific transporters and binding proteins. Its selective binding to the endothelin A receptor facilitates its localization to target tissues, such as the kidneys and cardiovascular system. This targeted distribution enhances the therapeutic effects of atrasentan while minimizing its impact on non-target tissues .
Subcellular Localization
The subcellular localization of atrasentan is primarily within the plasma membrane, where it interacts with the endothelin A receptor. This localization is crucial for its activity, as it allows atrasentan to effectively inhibit the receptor’s signaling pathways. Additionally, post-translational modifications of atrasentan may influence its targeting to specific cellular compartments, further enhancing its therapeutic effects .
准备方法
阿曲司坦的制备涉及多种合成路线和反应条件。一种方法以香草醛为原料,与丙二酸反应生成取代苯丙烯酸。然后将该中间体酯化得到取代苯丙烯酸甲酯。 该甲酯经过环化、氢化、取代和水解得到阿曲司坦 . 该方法的特点是反应条件温和、步骤简单、成本低廉、收率较高 .
化学反应分析
阿曲司坦会发生各种化学反应,包括:
氧化: 阿曲司坦在特定条件下可以被氧化形成不同的氧化产物。
还原: 还原反应可以改变阿曲司坦中的官能团,导致不同的衍生物。
这些反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 这些反应形成的主要产物取决于所使用的具体条件和试剂 .
相似化合物的比较
阿曲司坦与其他内皮素受体拮抗剂相比,如西塔司坦和安布里司坦。 西塔司坦和安布里司坦主要用于治疗肺动脉高血压,因为它们具有血管收缩特性,而阿曲司坦在其阻断内皮素诱导的细胞增殖的能力方面是独特的 . 这使得阿曲司坦对于涉及细胞增殖和纤维化的疾病,如糖尿病性肾病和 IgA 肾病,特别有价值 .
类似化合物包括:
西塔司坦: 另一种用于治疗肺动脉高血压的内皮素受体拮抗剂。
安布里司坦: 用于治疗肺动脉高血压,重点关注血管收缩.
属性
IUPAC Name |
(2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H38N2O6/c1-4-6-14-30(15-7-5-2)26(32)18-31-17-23(21-10-13-24-25(16-21)37-19-36-24)27(29(33)34)28(31)20-8-11-22(35-3)12-9-20/h8-13,16,23,27-28H,4-7,14-15,17-19H2,1-3H3,(H,33,34)/t23-,27-,28+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTJMGVDPWRKOC-QPVYNBJUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)C(=O)CN1CC(C(C1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCN(CCCC)C(=O)CN1C[C@@H]([C@H]([C@@H]1C2=CC=C(C=C2)OC)C(=O)O)C3=CC4=C(C=C3)OCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H38N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
173937-91-2, 195704-72-4 | |
| Record name | Atrasentan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=173937-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Atrasentan [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173937912 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | A 127722 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195704724 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Atrasentan | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB06199 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (2R,3R,4S)-4-(1,3-benzodioxol-5-yl)-1-[2-(dibutylamino)-2-oxoethyl]-2-(4-methoxyphenyl)pyrrolidine-3-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ATRASENTAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6D7VK2215 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


